3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with a molecular weight of 267.28 g/mol It is characterized by the presence of an azetidine ring, a pyrazole ring, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the tert-butoxycarbonyl group. The pyrazole ring is then synthesized and attached to the azetidine ring. The final step involves the carboxylation of the pyrazole ring to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate, azetidine, and pyrazole derivatives. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
2228894-68-4 |
---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8(7-16)9-5-10(11(17)18)15(4)14-9/h5,8H,6-7H2,1-4H3,(H,17,18) |
InChI Key |
JLRIXILFXRGVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.